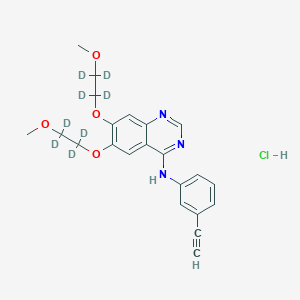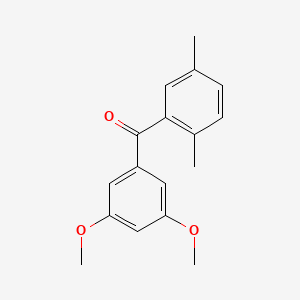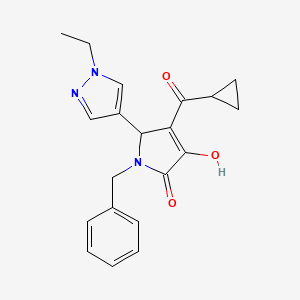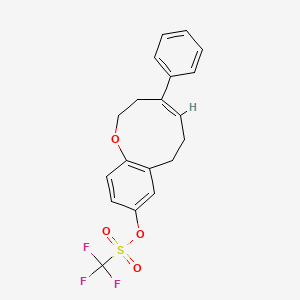
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C11H10BrN3. This compound features a bromine atom attached to a pyridine ring, which is further connected to another pyridine ring through a nitrogen atom. The presence of the bromine atom and the pyridine rings makes this compound an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyridin-2-yl)pyridin-2-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. The use of automated systems and reactors can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products can include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized products may include nitroso or nitro derivatives.
Reduction Reactions: Reduced products typically include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties and reactivities, making them useful in catalysis and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a single pyridine ring.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a benzamide group instead of a second pyridine ring.
N-(pyridin-2-yl)amides: Similar functional groups but different overall structure.
Uniqueness
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to the presence of two pyridine rings connected through a nitrogen atom and the bromine substituent
Eigenschaften
Molekularformel |
C11H10BrN3 |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
6-bromo-N-methyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c1-15(10-6-2-3-8-13-10)11-7-4-5-9(12)14-11/h2-8H,1H3 |
InChI-Schlüssel |
IOLPUJSCZNBOFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC(=CC=C1)Br)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)




![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)


![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)
![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)

![ethyl 2-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127064.png)

